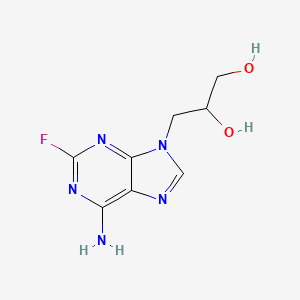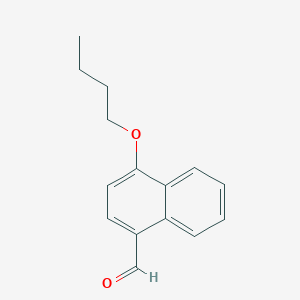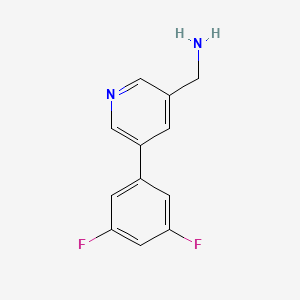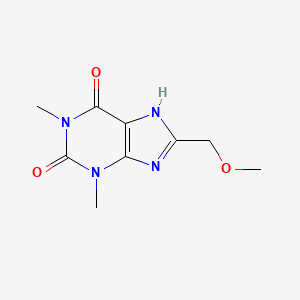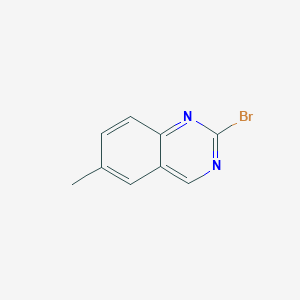
2-Bromo-6-methylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-methylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry. The presence of a bromine atom at the second position and a methyl group at the sixth position of the quinazoline ring imparts unique chemical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-6-methylquinazoline can be synthesized through various methods. One common approach involves the bromination of 6-methylquinazoline using bromine or a brominating agent under controlled conditions. The reaction typically occurs in an organic solvent such as acetic acid or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the bromination of 6-methylquinazoline in the presence of a catalyst to enhance the reaction rate and selectivity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include 2-amino-6-methylquinazoline, 2-thio-6-methylquinazoline, and 2-alkoxy-6-methylquinazoline.
Oxidation and Reduction Reactions: Products include quinazoline-2,4-dione derivatives and reduced quinazoline analogs.
Scientific Research Applications
2-Bromo-6-methylquinazoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6-methylquinazoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-Bromoquinazoline: Similar in structure but lacks the methyl group at the sixth position.
2-Methylquinazoline: Similar in structure but lacks the bromine atom at the second position.
Uniqueness: 2-Bromo-6-methylquinazoline is unique due to the combined presence of the bromine atom and the methyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C9H7BrN2 |
|---|---|
Molecular Weight |
223.07 g/mol |
IUPAC Name |
2-bromo-6-methylquinazoline |
InChI |
InChI=1S/C9H7BrN2/c1-6-2-3-8-7(4-6)5-11-9(10)12-8/h2-5H,1H3 |
InChI Key |
WMFWBVSIFRDEDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CN=C(N=C2C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


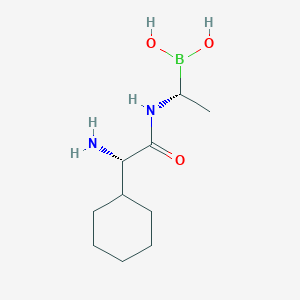
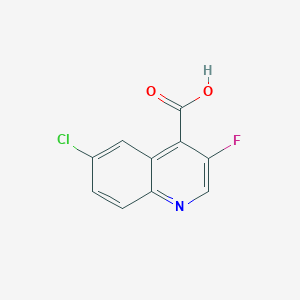
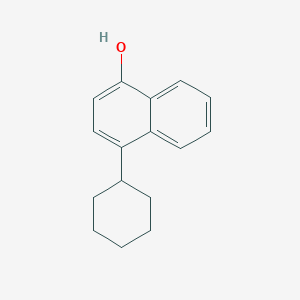
![1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone](/img/structure/B11882262.png)




